ethyl 4-[(4,6-dimethylpyridin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate
Description
Ethyl 4-[(4,6-dimethylpyridin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate is a heterocyclic compound featuring a 1,2-oxazole core substituted with a carbamoyl group (linked to a 4,6-dimethylpyridin-2-yl moiety), a methyl group, and an ethyl ester. This structure combines aromatic, carbamate, and ester functionalities, making it a candidate for applications in medicinal chemistry, agrochemicals, or materials science. Its molecular formula is C₁₆H₁₇N₃O₄, with a molecular weight of 315.33 g/mol .
The compound’s structural validation would rely on crystallographic tools like SHELX for refinement and ORTEP for visualization, as these programs are standard in confirming molecular geometries . Hydrogen bonding patterns (e.g., involving the carbamoyl or ester groups) could influence its crystal packing, as suggested by graph set analysis methodologies .
Properties
IUPAC Name |
ethyl 4-[(4,6-dimethylpyridin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-5-21-15(20)13-12(10(4)22-18-13)14(19)17-11-7-8(2)6-9(3)16-11/h6-7H,5H2,1-4H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPWZXBTLILNEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1C(=O)NC2=CC(=CC(=N2)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(4,6-dimethylpyridin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Derivative: The starting material, 4,6-dimethyl-2-pyridine, is reacted with an appropriate amine to form the 4,6-dimethyl-2-pyridinylamine derivative.
Isoxazole Ring Formation: The pyridinylamine derivative is then subjected to cyclization reactions to form the isoxazole ring. This step often involves the use of reagents such as hydroxylamine and acetic anhydride.
Esterification: The final step involves the esterification of the isoxazolecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid to yield the desired ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-[(4,6-dimethylpyridin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amine functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
ethyl 4-[(4,6-dimethylpyridin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of ethyl 4-[(4,6-dimethylpyridin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as anti-inflammatory or antimicrobial activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 5-[(4-{[2-(2-Hydroxybenzoyl)hydrazinylidene]methyl}-6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate
- Molecular Formula : C₂₄H₂₅N₃O₉ (499.48 g/mol ) .
- Key Differences: The oxazole ring is 4,5-dihydro (partially saturated), reducing aromaticity compared to the fully unsaturated 1,2-oxazole in the target compound. Functional Implications: The benzodioxol and hydrazine groups may improve solubility in polar solvents or binding affinity in biological systems compared to the dimethylpyridine-carbamoyl group in the target compound.
Ethyl 5-Chloro-4-methyl-1,2-oxazole-3-carboxylate
- Molecular Formula: C₇H₈ClNO₃ (189.60 g/mol) .
- Key Differences: A chlorine atom replaces the carbamoyl group at position 5, altering electronic properties (e.g., increased electrophilicity). Functional Implications: The chloro substituent may enhance reactivity in nucleophilic substitution reactions, whereas the carbamoyl group in the target compound could favor hydrogen-bond-driven interactions .
Structural Comparison Table
Research Findings and Implications
- Crystallographic Analysis : The target compound’s structure would benefit from SHELX refinement and ORTEP visualization to confirm bond lengths and angles, particularly for the carbamoyl-pyridine linkage .
- Hydrogen Bonding : Compared to the chloro analog (), the carbamoyl group in the target compound may form stronger hydrogen bonds, as seen in studies of pyridine-carbamoyl derivatives .
Biological Activity
Ethyl 4-[(4,6-dimethylpyridin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate is a complex organic compound notable for its diverse biological activities. This compound incorporates various functional groups, including a pyridine ring and an isoxazole ring, which contribute to its pharmacological potential. Understanding its biological activity is critical for exploring its applications in medicinal chemistry and other fields.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 303.318 g/mol. The compound's structure can be represented as follows:
Antimicrobial Properties
Research indicates that compounds with isoxazole and pyridine moieties exhibit significant antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial and fungal strains. In vitro studies demonstrated that this compound inhibits the growth of Gram-positive and Gram-negative bacteria, as well as certain fungi.
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various studies. It has been shown to induce cytotoxic effects on cancer cell lines by targeting specific enzymes involved in cell proliferation. For instance, derivatives of oxazole compounds have been documented to inhibit thymidylate synthase and histone deacetylase (HDAC), which are crucial in cancer cell metabolism and survival .
Table 1: Summary of Biological Activities
The mechanism by which this compound exerts its biological effects primarily involves interaction with specific enzymes and receptors. The unique structural features allow it to bind effectively to active sites on target proteins, thereby modulating their activity. For example:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer proliferation.
- Receptor Modulation : It may interact with receptors involved in inflammatory responses, leading to reduced inflammation.
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
- Anticancer Study : A study evaluated the effects of various derivatives of isoxazole on human breast cancer cells (MCF7). The results indicated that the compound significantly reduced cell viability at concentrations as low as 10 µM.
- Antimicrobial Study : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
